Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridinone core substituted with a 2-methylphenyl group at position 4, a cyano group at position 3, and a sulfanyl-linked benzyl acetate moiety at position 2.
Properties
IUPAC Name |
benzyl 2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-15-7-5-6-10-17(15)18-11-20(25)24-22(19(18)12-23)28-14-21(26)27-13-16-8-3-2-4-9-16/h2-10,18H,11,13-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTJJAKPQLYFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . For instance, the reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures. Industrial production methods may involve more scalable processes, such as continuous flow reactions or batch processing under controlled conditions.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under mild to moderate conditions:
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄).
-
Products : Sulfoxide (S=O) or sulfone (O=S=O) derivatives, depending on reaction conditions.
-
Example :
The nitrophenyl group (if present in analogs) can also be oxidized to nitroso or hydroxylamine derivatives under strong oxidizing agents like CrO₃.
Reduction Reactions
The cyano (-CN) group is susceptible to reduction:
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).
-
Products : Primary amine (-CH₂NH₂) or imine intermediates.
-
Example :
The benzyl ester group remains intact under these conditions but can be selectively reduced to a primary alcohol using Birch reduction (Li/NH₃) .
Substitution Reactions
The acetate group participates in nucleophilic substitution:
-
Reagents : Alkyl halides, amines, or thiols.
-
Products : Modified esters or amides.
-
Example :
The sulfanyl group can also undergo alkylation with α,β-unsaturated carbonyl compounds under basic conditions .
Hydrolysis Reactions
The benzyl ester moiety is hydrolyzed under acidic or basic conditions:
-
Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Products : Corresponding carboxylic acid or carboxylate salt.
-
Example :
Cyclization and Rearrangement
The tetrahydropyridinyl core facilitates intramolecular cyclization:
-
Reagents : Acidic (H₂SO₄) or basic (K₂CO₃) conditions.
-
Products : Fused pyridine or quinazoline derivatives.
-
Example :
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their biological activities. Additionally, it finds applications in the industry for the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways . The cyano group and the tetrahydropyridinyl moiety play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the tetrahydropyridinone ring and the aromatic groups. Below is a detailed comparison:
Core Structure and Functional Groups
- Target Compound: Contains a 1,4,5,6-tetrahydropyridin-6-one core with a 2-methylphenyl group at position 4 and a cyano group at position 3. The sulfanyl bridge connects to a benzyl acetate group .
- Analog 1 (CAS 336181-12-5): Features a pyridine ring instead of tetrahydropyridinone, with a 4-fluorophenyl group at position 4 and a phenyl group at position 6. The sulfanyl linkage is retained, but the ester group is simpler (lacking the benzyl moiety) .
- Analog 2 (CAS 337499-62-4): Includes a 3,4-dimethoxyphenyl group at position 4 and an anilinocarbonyl substituent. The core is a dihydropyridine, differing in saturation and substitution patterns .
Physicochemical Properties
| Property | Target Compound | Analog 1 (CAS 336181-12-5) | Analog 2 (CAS 337499-62-4) |
|---|---|---|---|
| Molecular Formula | C27H22N2O3S (inferred from analogs) | C27H19FN2O2S | C31H29N3O5S |
| Molar Mass (g/mol) | ~454.54 (estimated) | 454.52 | 555.65 |
| Key Substituents | 2-methylphenyl, cyano, benzyl ester | 4-fluorophenyl, phenyl | 3,4-dimethoxyphenyl, anilinocarbonyl |
| Potential Applications | Unreported (research use) | Unreported (research use) | Unreported (research use) |
Structural Implications
- Sulfanyl Linkage : This group is conserved across analogs, suggesting its role in stabilizing molecular interactions (e.g., hydrogen bonding or covalent binding to biological targets) .
- Ester Modifications : The benzyl ester in the target compound could influence metabolic stability compared to simpler esters in analogs .
Biological Activity
Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C22H21N3O2S
- Molecular Weight : 391.49 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc1ccc(C(CC(N2)=O)C(C#N)=C2SCC(OCc2ccccc2)=O)cc1
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. In studies involving various cancer cell lines (e.g., PC-3 and MCF-7), these compounds induced cell cycle arrest and apoptosis through JNK activation and subsequent repression of Akt and mTOR activity .
- Case Studies : A study demonstrated that a related compound led to significant reductions in cell viability in prostate and breast cancer cells, suggesting that this compound may share similar effects .
Antimicrobial Activity
The antimicrobial potential of benzyl derivatives has been explored in various studies:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of bacterial strains. For example, derivatives containing thiazolidine moieties have demonstrated significant antibacterial activity .
- Mechanisms : The antimicrobial action is often attributed to disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Data Table: Summary of Biological Activities
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates.
- Induction of Apoptosis : Activation of apoptotic pathways was noted in treated cells, with increased expression of pro-apoptotic factors.
- Synergistic Effects : In combination studies with established chemotherapeutics (e.g., paclitaxel), enhanced cytotoxicity was recorded, suggesting potential for use in combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
